1-Methyl-4-(piperidin-4-yloxy)piperidine
Description
Overview of Piperidine (B6355638) Derivatives as Core Structures in Medicinal Chemistry and Chemical Biology
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the design and discovery of therapeutic agents. clinmedkaz.orgnih.gov Its derivatives are integral components in a vast array of pharmaceuticals, spanning more than twenty drug classes. clinmedkaz.orgresearchgate.net The prevalence of the piperidine scaffold in medicinal chemistry can be attributed to its ability to confer favorable physicochemical properties to a molecule, such as improved solubility, metabolic stability, and the capacity to interact with biological targets with high affinity and specificity. researchgate.net
The structural versatility of the piperidine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's pharmacological profile. This adaptability makes piperidine derivatives attractive candidates for targeting a wide range of biological systems, including the central nervous system (CNS), cardiovascular system, and various enzymes and receptors implicated in disease. researchgate.net Consequently, the synthesis and biological evaluation of novel piperidine-containing compounds remain an active and fertile area of research in both academic and industrial settings. nih.gov
Historical Context of Piperidine Scaffolds in Research and Drug Design
The journey of piperidine scaffolds in research and drug design has a rich history, dating back to the isolation of the alkaloid piperine (B192125) from black pepper in the 19th century. ijnrd.org This discovery spurred further investigation into the chemical and biological properties of piperidine and its derivatives. Over the decades, numerous naturally occurring alkaloids containing the piperidine motif have been identified and have served as inspiration for the development of synthetic drugs.
The 20th century witnessed a surge in the systematic exploration of piperidine-based compounds, leading to the discovery of several blockbuster drugs. ijnrd.org The development of synthetic methodologies for the construction and functionalization of the piperidine ring has been a key driver of innovation in this field. nih.gov Early methods often involved harsh reaction conditions, but significant progress has been made in developing milder and more efficient synthetic routes, including catalytic hydrogenation of pyridines and various cyclization strategies. nih.gov This has enabled the creation of diverse libraries of piperidine derivatives for high-throughput screening and lead optimization.
Rationale for Investigating 1-Methyl-4-(piperidin-4-yloxy)piperidine within Advanced Chemical Research Paradigms
The specific compound, this compound, represents a logical progression in the exploration of piperidine-based structures. The molecule features a bis-piperidine core linked by an ether functionality, a structural motif that has garnered interest in advanced chemical research. The rationale for investigating such a compound is multifaceted.
Firstly, the presence of two piperidine rings offers the potential for multivalent interactions with biological targets, which can lead to enhanced binding affinity and selectivity. The ether linkage provides a degree of conformational flexibility, allowing the two piperidine moieties to adopt optimal orientations for target engagement.
Secondly, the N-methyl group on one of the piperidine rings can influence the compound's basicity, lipophilicity, and ability to cross biological membranes, including the blood-brain barrier. This is a critical consideration in the design of CNS-active drugs.
Thirdly, compounds with similar bis-heterocyclic structures are explored for their potential as allosteric modulators of receptors or as fragments for fragment-based drug discovery. The investigation of this compound could therefore be part of a broader research program aimed at identifying novel chemical probes or lead compounds for specific biological targets. While detailed research findings on this specific compound are not widely published, its structure suggests it is a candidate for exploring new chemical space in the ongoing quest for innovative therapeutics.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 724421-20-9 | BLDpharm researchgate.net |
| Molecular Formula | C₁₁H₂₂N₂O | PubChemLite capes.gov.br |
| Molecular Weight | 198.31 g/mol | BLDpharm researchgate.net |
| Predicted XlogP | 0.8 | PubChemLite capes.gov.br |
| Predicted Hydrogen Bond Donors | 1 | PubChemLite capes.gov.br |
| Predicted Hydrogen Bond Acceptors | 3 | PubChemLite capes.gov.br |
| Predicted Rotatable Bond Count | 2 | PubChemLite capes.gov.br |
Interactive Data Table: Predicted Mass Spectrometry Data for this compound Dihydrochloride (B599025)
| Adduct | Predicted m/z | Source |
| [M+H]⁺ | 199.18050 | PubChemLite capes.gov.br |
| [M+Na]⁺ | 221.16244 | PubChemLite capes.gov.br |
| [M-H]⁻ | 197.16594 | PubChemLite capes.gov.br |
| [M+NH₄]⁺ | 216.20704 | PubChemLite capes.gov.br |
| [M+K]⁺ | 237.13638 | PubChemLite capes.gov.br |
Structure
3D Structure
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-methyl-4-piperidin-4-yloxypiperidine |
InChI |
InChI=1S/C11H22N2O/c1-13-8-4-11(5-9-13)14-10-2-6-12-7-3-10/h10-12H,2-9H2,1H3 |
InChI Key |
ZAWQTXGUPNQHBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Methyl 4 Piperidin 4 Yloxy Piperidine and Analogues
Strategies for the Preparation of 1-Methyl-4-(piperidin-4-yloxy)piperidine and its Direct Salts
The preparation of this compound, a molecule featuring an ether linkage between two distinct piperidine (B6355638) rings, can be approached through several established synthetic organic chemistry reactions. These methods typically involve the coupling of two piperidine-based precursors. The formation of its direct salts is a straightforward subsequent step, usually achieved by reacting the basic final compound with a suitable acid.
Exploration of Etherification Approaches involving Piperidine-4-ols
A primary and logical route to construct the ether bond in this compound is through the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This classical SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide or a similar electrophile with a good leaving group.
For the synthesis of the target molecule, this approach would require two key piperidine intermediates: 1-methyl-4-piperidinol and a piperidin-4-ol derivative with a suitable leaving group at the 4-position, or vice-versa.
A plausible synthetic sequence is outlined below:
Preparation of Precursors:
1-Methyl-4-piperidinol: This starting material is commercially available or can be synthesized from 1-methyl-4-piperidone (B142233) via reduction. sigmaaldrich.com
N-Boc-4-hydroxypiperidine: This commercially available piperidin-4-ol derivative has its nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group to prevent side reactions.
Activation of the Hydroxyl Group: One of the alcohol precursors, for instance, N-Boc-4-hydroxypiperidine, would be converted to a better electrophile. This is typically done by transforming the hydroxyl group into a good leaving group, such as a tosylate (OTs) or mesylate (OMs), by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base.
Williamson Ether Synthesis: 1-Methyl-4-piperidinol would be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com This potent nucleophile would then be reacted with the activated N-Boc-4-piperidine derivative (e.g., N-Boc-4-tosyloxypiperidine). The alkoxide displaces the tosylate group, forming the Boc-protected ether intermediate.
Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group under acidic conditions, for example, using hydrochloric acid (HCl) in a suitable solvent like methanol (B129727) or dioxane. chemicalbook.comchemicalbook.com This not only reveals the secondary amine of the second piperidine ring but also protonates both basic nitrogen atoms, directly yielding the dihydrochloride (B599025) salt of this compound.
The table below summarizes the key reactants and their roles in this proposed etherification approach.
| Reactant | Role |
| 1-Methyl-4-piperidinol | Nucleophile precursor |
| Sodium Hydride (NaH) | Base (for alkoxide formation) |
| N-Boc-4-hydroxypiperidine | Electrophile precursor |
| Tosyl Chloride | Activating agent (creates leaving group) |
| Hydrochloric Acid (HCl) | Deprotecting agent and salt formation |
Derivatization from N-Methyl-4-piperidones
An alternative strategy begins with N-methyl-4-piperidone, a common starting material in piperidine chemistry. wikipedia.orgrdd.edu.iq This ketone can be elaborated through various reaction sequences to achieve the target ether structure.
A key transformation in this approach is the reduction of the ketone to the corresponding alcohol, followed by an etherification reaction as described previously.
Reduction to Alcohol: N-methyl-4-piperidone can be readily reduced to 1-methyl-4-piperidinol using a variety of reducing agents. chemicalbook.com A common and effective choice is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol. chemicalbook.com This reaction efficiently converts the carbonyl group to a secondary alcohol.
Coupling Reaction: Once 1-methyl-4-piperidinol is formed, it can be coupled with an appropriately protected and activated piperidin-4-ol derivative (e.g., N-Boc-4-tosyloxypiperidine) via the Williamson ether synthesis, as detailed in section 2.1.1.
Another potential, though less direct, derivatization could involve reductive amination. While this method typically forms C-N bonds, it highlights the versatility of piperidone precursors. For instance, the synthesis of 1-methyl-4-(4-piperidinyl)piperazine is achieved by the reductive amination of N-Boc-4-piperidinone with N-methylpiperazine. chemicalbook.comgoogle.com A similar strategy could be envisioned if a suitable oxygen-containing nucleophile were used under specific conditions, though direct ether formation via this route is not standard.
The primary and most viable derivatization from N-methyl-4-piperidone for this synthesis remains its reduction to 1-methyl-4-piperidinol, which then serves as a key building block for etherification.
Advanced Synthetic Approaches for Structurally Related Piperidine Derivatives
Beyond the functionalization of pre-existing piperidine rings, the de novo construction of the piperidine core is of great interest. Modern organic synthesis has produced a number of powerful methods for forming this heterocyclic system, often with high control over stereochemistry.
Cyclization Reactions in Piperidine Ring Formation
Intramolecular cyclization reactions are a powerful tool for constructing cyclic systems like piperidines. These reactions involve a linear precursor that contains all the necessary atoms to form the ring, which then undergoes a ring-closing reaction.
Radical cyclizations offer a versatile method for forming C-C or C-N bonds under mild conditions. In the context of piperidine synthesis, these methods typically involve the generation of a radical on a linear amine-containing substrate, which then attacks another part of the molecule to close the ring.
One such technique involves the cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes. chemicalbook.com This method is effective for producing various piperidines, although it can sometimes be accompanied by the formation of linear alkene by-products due to competing 1,5-hydrogen transfer. chemicalbook.com Another approach uses photoredox catalysis to generate aryl radical species from linear aryl halide precursors. chemicalbook.com These radicals can then undergo a regioselective cyclization to furnish complex spiropiperidines under mild, light-driven conditions, avoiding the need for toxic reagents like tin hydrides. chemicalbook.com
The table below outlines different radical cyclization strategies for piperidine synthesis.
| Method | Catalyst/Reagent | Substrate Type | Key Features |
| Cobalt-Catalyzed Cyclization | Cobalt(II) catalyst | Linear amino-aldehydes | Good yields for piperidines. chemicalbook.com |
| Photoredox Catalysis | Organic photoredox catalyst | Linear aryl halides | Mild, visible-light driven, non-toxic. chemicalbook.com |
| Tin-Mediated Cyclization | Tri-n-butyltin hydride, AIBN | Aziridines with phenylselenide group | Forms 5-methylene piperidines via radical rearrangement. researchgate.net |
A more recent development in piperidine synthesis is the intramolecular amination of organoboronates. This method provides a pathway to azetidines, pyrrolidines, and piperidines through a 1,2-metalate shift within an aminoboron "ate" complex. chemrevlett.comchemicalbook.com
In a typical procedure, methoxyamine-containing boronic esters are used as precursors. chemrevlett.com The reaction proceeds via the formation of an N-B bond, followed by the key 1,2-metalate shift that forms the C-N bond and closes the ring. This approach has been optimized for the synthesis of various boronate-containing azacycles and represents a modern tool for constructing the piperidine framework. chemrevlett.com
Asymmetric Synthesis Approaches for Piperidine Scaffolds
The synthesis of enantiomerically pure piperidines is of paramount importance due to the prevalence of chiral piperidine scaffolds in pharmaceuticals. rsc.orgthieme-connect.com Several asymmetric strategies have been developed, broadly categorized into three main approaches: the use of a chiral pool, the application of chiral catalysts (metal- or organocatalysis), and the use of chiral auxiliaries. mdpi.comrsc.org
One innovative method involves a one-pot synthesis of piperidin-4-ols through a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This modular approach can be rendered enantioselective by starting with chiral amines derived from chiral sulfinyl imines. nih.gov Another strategy employs biocatalysis, using baker's yeast for the asymmetric reduction of various 1-tert-butyl 3-oxo-piperidine-dicarboxylates, achieving high diastereomeric and enantiomeric excess. nottingham.ac.uk
Additionally, asymmetric reduction of α-azido aryl ketones, catalyzed by β-cyclodextrin or oxazaborolidines, serves as a key step in an asymmetric route to substituted piperidines, which also incorporates ring-closing metathesis. researchgate.net These diverse methods provide powerful tools for accessing stereochemically defined piperidine building blocks. rsc.org
Table 2: Comparison of Asymmetric Synthesis Methods for Piperidines
| Method | Key Step | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Gold-Catalyzed Cyclization/Ferrier Rearrangement | Cyclization of N-homopropargyl amide | PPh₃AuNTf₂, Catecholborane | Modular {[2+3]+1} annulation, enantioselective from chiral amines | nih.gov |
| Biocatalytic Reduction | Reduction of β-keto esters | Baker's yeast | High d.e. (>99%) and e.e. (>93%), environmentally benign | nottingham.ac.uk |
Functional Group Interconversions and Modifications on the Piperidine Scaffold
Beyond the initial construction of the piperidine ring, its functionalization is a critical aspect of synthesizing diverse analogues. researchgate.netajchem-a.com This often involves modifying a pre-existing piperidine or pyridine (B92270) ring, the latter of which is subsequently hydrogenated. researchgate.net
Amide bond formation is a fundamental transformation used to create a wide range of piperidine derivatives, particularly benzamides, which are common motifs in bioactive compounds. nih.govresearchgate.net The synthesis typically involves the acylation of an amine on the piperidine scaffold. nih.gov A common method is the reaction of a piperidine amine, such as 4-amino-1-methylpiperidine, with a benzoyl chloride in the presence of a base like triethylamine. nih.gov Alternatively, direct condensation between a carboxylic acid and the amine can be achieved using coupling agents or, in some cases, catalysts like boronic acids. rsc.orgucl.ac.uk
For example, a series of N-substituted benzamide (B126) derivatives featuring a piperidine group were synthesized by coupling (1-(3-aminophenyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone with various substituted benzoic acids. nih.gov Similarly, the synthesis of N-[(1-benzoylpiperidin-4-yl)methyl]benzamide involves reacting 4-aminomethyl-1-benzoylpiperidine with benzoyl chloride. nih.gov These reactions are foundational for building libraries of compounds for structure-activity relationship studies.
Table 3: Examples of Synthesized Benzamide Derivatives of Piperidine
| Compound Name | Amine Precursor | Acylating Agent | Yield | Reference |
|---|---|---|---|---|
| N-(3-(4-(4-Methylpiperazine-1-carbonyl)piperidin-1-yl)phenyl)benzamide | (1-(3-Aminophenyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone | Benzoic Acid | 63% | nih.gov |
| N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide | 4-Aminomethyl-1-benzoylpiperidine | Benzoyl Chloride | 85% | nih.gov |
Modern cross-coupling reactions are indispensable tools for introducing a wide array of substituents onto the piperidine scaffold, enabling the synthesis of complex molecules. whiterose.ac.uk Palladium-catalyzed reactions are frequently employed. For instance, silyl (B83357) piperidines can undergo palladium-catalyzed cross-coupling with aryl iodides and bromides to generate 4-arylpiperidines. google.com Similarly, organozinc reagents derived from piperidines can be coupled with aryl, heteroaryl, and alkenyl halides in the presence of a palladium(0) catalyst. whiterose.ac.uk
More recent innovations include the use of nickel electrocatalysis for radical cross-coupling reactions. news-medical.netmedhealthreview.com This method can efficiently form new carbon-carbon bonds by connecting different molecular fragments without the need for protecting groups or expensive precious metal catalysts like palladium. news-medical.netmedhealthreview.com Cobalt-diamine complexes have also been used to catalyze the coupling of piperidinyl iodides with aryl Grignard reagents. youtube.com These methods provide robust and flexible pathways for diversifying the substitution patterns on the piperidine ring.
Table 4: Summary of Coupling Reactions for Piperidine Functionalization
| Coupling Reaction | Piperidine Substrate | Coupling Partner | Catalyst System | Bond Formed | Reference |
|---|---|---|---|---|---|
| Palladium Cross-Coupling | Silyl piperidine | Organo halides (e.g., aryl iodides) | Palladium catalyst | C(sp²)-C(sp²) | google.com |
| Negishi Coupling | Organozinc piperidine | Aryl/alkenyl halides | Palladium(0) | C(sp²)-C(sp²) | whiterose.ac.uk |
| Radical Cross-Coupling | Hydroxylated piperidine | Not specified | Nickel electrocatalysis | C-C | news-medical.netmedhealthreview.com |
Challenges and Innovations in the Synthesis of Complex Piperidine Analogues
Despite the development of numerous synthetic methods, the construction of complex, highly substituted piperidine analogues remains a significant challenge for organic chemists. ajchem-a.comnews-medical.net Key difficulties include controlling stereochemistry at multiple centers, achieving regioselectivity in functionalization, and developing efficient, cost-effective, and scalable multi-step syntheses. news-medical.netnih.gov Traditional synthetic routes are often long and complex, limiting the rapid generation of diverse molecular libraries for drug discovery. nih.gov
In response to these challenges, significant innovations have emerged. A modular, two-stage process combining biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling represents a major breakthrough. news-medical.netmedhealthreview.com This strategy first uses enzymes to selectively install hydroxyl groups at specific sites on the piperidine ring, which then serve as handles for subsequent nickel-electrocatalyzed radical cross-coupling to form new C-C bonds. news-medical.netmedhealthreview.com This approach dramatically simplifies the synthesis of complex 3D piperidines, reducing processes of 7-17 steps down to just 2-5 steps. news-medical.net
Another innovative strategy involves a pyridine ring-opening, ring-closing approach via Zincke imine intermediates to access diverse N-(hetero)arylpiperidines. chemrxiv.org This method is amenable to high-throughput experimentation, allowing for the rapid and convergent synthesis of piperidine libraries from a wide variety of pyridines and anilines. chemrxiv.org The development of such modular and efficient "green" methods is crucial for accelerating drug discovery and making the synthesis of complex piperidines more sustainable. ajchem-a.comnews-medical.net
Molecular Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies
Elucidation of Structural Determinants for Biological Activity within the 1-Methyl-4-(piperidin-4-yloxy)piperidine Scaffold
Modifications to the core this compound structure, including the addition of substituents to the piperidine (B6355638) rings and alterations to linking chains, have profound effects on the resulting compound's interaction with biological targets.
The substitution pattern on the piperidine rings is a critical determinant of both binding affinity and selectivity for various receptors and enzymes. Studies on related N-substituted piperidine derivatives have demonstrated that even minor modifications, such as the addition of a methyl group, can significantly alter the pharmacological profile.
For instance, in a series of N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidine derivatives developed as probes for sigma (σ) receptors, the position of methyl substitution on the piperidine ring was instrumental in tuning affinity and selectivity. The 4-methyl derivative was identified as a highly potent σ1 ligand (Ki = 0.030 nM) with substantial selectivity over the σ2 receptor (597-fold). nih.govdocumentsdelivered.com In contrast, positioning two methyl groups at the 3-position (3,3-dimethyl derivative) resulted in the most selective compound for the σ1 receptor relative to the σ2 receptor (680-fold), albeit with slightly lower potency (Ki = 0.35 nM). nih.govdocumentsdelivered.com These findings highlight that the location and number of alkyl substituents can fine-tune the interaction with the receptor binding pocket.
Similarly, in the context of 4-(m-hydroxyphenyl)piperidines, which are fragments of morphine, the size of the alkyl substituent at the 4-position of the piperidine ring modulates opioid receptor binding affinity and efficacy. nih.gov Increasing the bulk from a methyl to a t-butyl group was found to favor a specific conformation (phenyl axial), which in turn influenced the compound's activity profile. nih.gov
| Compound Series/Modification | Target(s) | Key Finding | Reference |
| N-(naphthylalkyl)piperidines | Sigma-1 (σ1) / Sigma-2 (σ2) Receptors | 4-Methyl substitution on the piperidine ring yielded the most potent σ1 ligand (Ki = 0.030 nM). | nih.govdocumentsdelivered.com |
| N-(naphthylalkyl)piperidines | Sigma-1 (σ1) / Sigma-2 (σ2) Receptors | 3,3-Dimethyl substitution provided the highest selectivity (680-fold) for the σ1 receptor over the σ2 receptor. | nih.govdocumentsdelivered.com |
| 4-(m-OH-phenyl)piperidines | Opioid Receptors | Increasing the bulk of the 4-alkyl substituent influenced the preferred conformation and modulated receptor affinity and efficacy. | nih.gov |
| Substituted piperidin-4-one oxime ethers | Bacteria / Fungi | A 1,3,5-trimethyl substituted compound exhibited good antibacterial properties against Bacillus subtilis. | nih.gov |
The length and flexibility of alkyl chains connecting the core piperidine structure to other chemical moieties are pivotal in determining biological activity. In a series of histamine (B1213489) H3 and sigma-1 receptor ligands, the length of the alkylic linker did not show a clear influence on affinity for piperazine (B1678402) derivatives, as seen by comparing compounds with different chain lengths. nih.gov However, in other systems, such as thiazolo[5,4-d]pyrimidine (B3050601) derivatives, shifting a piperidine or piperazine residue away from the core via an ethylamino linker generally led to improved binding affinity for the A2A adenosine (B11128) receptor, suggesting that increased flexibility and spacing can be beneficial. nih.gov
Conformational constraints, which lock the molecule into a specific three-dimensional shape, also play a crucial role. For 4-alkyl-4-(m-hydroxyphenyl)-piperidines, energy-conformational calculations showed that compounds with 4-alkyl substituents favor a non-morphine-like phenyl axial conformation, which helps to explain their observed opioid receptor affinities. nih.gov The conformation of the piperidine ring itself (e.g., chair vs. twist-boat) is influenced by the steric bulk of its substituents. Sterically less hindered piperidin-4-one oxime ethers were found to prefer a chair conformation, while more hindered compounds adopted a twist-boat conformation, which can impact how the molecule fits into a binding site. nih.gov
| Structural Modification | Compound Series | Effect on Activity | Reference |
| Alkyl Chain Elongation | Thiazolo[5,4-d]pyrimidines | Spacing the piperidine/piperazine from the core with an ethylamino linker generally improved A2A receptor affinity. | nih.gov |
| Alkyl Chain Elongation | Histamine H3/Sigma-1 Ligands | No evident influence of alkylic linker length on affinity was observed for piperazine derivatives. | nih.gov |
| Conformational Constraint | 4-(m-OH-phenyl)piperidines | 4-Alkyl substituents favor a phenyl axial conformation, influencing opioid receptor affinity. | nih.gov |
| Conformational Constraint | Piperidin-4-one oxime ethers | Steric bulk of substituents determines preference for chair versus twist-boat conformation, affecting molecular shape. | nih.gov |
Comparative SAR Analysis with Related Heterocyclic Systems
To better understand the role of the piperidine rings in the this compound scaffold, it is informative to compare them with related heterocyclic structures, such as piperazine.
The replacement of a piperidine ring with a piperazine ring can dramatically alter a compound's pharmacological properties, often by changing its basicity and hydrogen bonding capacity. In the development of dual-acting histamine H3 (H3R) and sigma-1 (σ1R) receptor antagonists, this substitution was a key factor in determining selectivity. nih.govacs.org A comparison between two compounds differing only in this core basic moiety revealed that the piperidine-containing compound had a significantly higher affinity for the σ1 receptor (Ki = 3.64 nM) compared to its piperazine analog (Ki = 1531 nM). nih.gov Conversely, replacing piperazine with piperidine did not significantly affect the high affinity for the H3 receptor. nih.gov This suggests the piperidine moiety is a critical structural element for potent dual H3/σ1 activity. nih.govacs.org
Similarly, in a series of thiazolo[5,4-d]pyrimidine derivatives targeting the adenosine A2A receptor, the piperazine linker was preferred over the piperidine for binding activity. nih.gov The piperazine analogue showed a K-i of 58 nM, whereas the corresponding piperidine-substituted compound had a K-i of 594 nM. nih.gov
| Compound Pair (Piperidine vs. Piperazine) | Target(s) | Finding | Reference |
| Compound 5 (Piperidine) vs. 4 (Piperazine) | Histamine H3 Receptor (H3R) | Affinity was not significantly affected by the switch (Ki = 7.70 nM vs. 3.17 nM). | nih.gov |
| Compound 5 (Piperidine) vs. 4 (Piperazine) | Sigma-1 Receptor (σ1R) | Piperidine led to a >400-fold increase in affinity (Ki = 3.64 nM vs. 1531 nM). | nih.gov |
| Compound 1 (Piperidine) vs. 3 (Piperazine) | Adenosine A2A Receptor | Piperazine was preferred, showing a ~10-fold higher affinity (Ki = 594 nM vs. 58 nM). | nih.gov |
Attaching larger aromatic systems to the core scaffold introduces new opportunities for molecular interactions, such as π-π stacking, and can significantly modulate activity.
Pyridine (B92270): In the context of H3R/σ1R ligands, derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core showed significantly lower affinity toward the σ1R than those with a piperidine core, indicating that the specific nature of the heterocyclic system is crucial. nih.gov
Benzoyl: The benzoylpiperidine fragment is considered a privileged structure in medicinal chemistry and a potential bioisostere of the piperazine ring. nih.govresearchgate.net In a series of tyrosinase inhibitors, benzoyl piperidine amides were generally found to be slightly more potent than their cinnamoyl counterparts. nih.gov SAR studies of 4-benzoylpiperidines as selective 5-HT1F receptor agonists showed that more apolar compounds generally exhibited better activities. researchgate.net
Indole (B1671886): The indole moiety is a common feature in potent bioactive compounds. In the development of acetylcholinesterase (AChE) inhibitors, an indanone moiety (a substructure related to indole) was successfully used to replace an isoindoline (B1297411) group without a major loss of potency. nih.gov Specifically, the derivative 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine was found to be one of the most potent AChE inhibitors identified in its class. nih.gov In a different context, a 4-azaindole-2-piperidine compound was investigated for activity against Trypanosoma cruzi, where the azaindole moiety was found to be crucial for potency. dndi.org
| Appended Substructure | Compound Series / Target | SAR Finding | Reference |
| Pyridine | H3R/σ1R Ligands | Derivatives with a 4-(pyridin-4-yl)piperazin-1-yl core had lower σ1R affinity compared to piperidine-core analogs. | nih.gov |
| Benzoyl | 5-HT1F Receptor Agonists | More apolar 4-benzoylpiperidine compounds generally showed better activity. | researchgate.net |
| Benzoyl | Tyrosinase Inhibitors | Benzoyl piperazine/piperidine amides were generally slightly more potent than cinnamoyl analogs. | nih.gov |
| Indole (Indanone) | Acetylcholinesterase Inhibitors | A dimethoxy-substituted indanone linked to a piperidine produced a highly potent and selective inhibitor. | nih.gov |
| Indole (Azaindole) | Anti-Trypanosoma cruzi Agents | The azaindole moiety was determined to be crucial for the compound's potency. | dndi.org |
Rational Design Principles for Modulating Pharmacological Efficacy and Selectivity
The collective SAR and SKR studies on the this compound scaffold and related heterocyclic systems provide several key principles for the rational design of new therapeutic agents.
Target-Specific Heterocycle Selection: The choice between a piperidine and a piperazine ring is a critical design element for tuning selectivity. For dual H3R/σ1R activity, a piperidine core is essential for high σ1R affinity, while for A2A adenosine receptor antagonists, a piperazine linker may be preferred. nih.govnih.gov This highlights the need to match the core's properties (basicity, H-bonding potential, conformational flexibility) to the specific topology of the target's binding site.
Strategic Substituent Placement: Small alkyl substituents on the piperidine ring can act as probes to explore and optimize receptor interactions. Their placement can dramatically influence both potency and selectivity, as demonstrated in the development of sigma receptor ligands where 4-methyl substitution enhanced potency and 3,3-dimethyl substitution maximized selectivity. nih.govdocumentsdelivered.com
Exploitation of Privileged Scaffolds: Incorporating well-established "privileged structures" like the benzoylpiperidine fragment can be a fruitful strategy. nih.govresearchgate.net This motif is metabolically stable and provides a versatile chemical frame for developing agents across different therapeutic areas, from CNS disorders to infectious diseases. researchgate.netnih.gov
Modulation of Flexibility and Conformation: The length and rigidity of linkers connecting the core heterocycle to other pharmacophoric elements must be carefully optimized. While increased flexibility can sometimes improve binding by allowing the molecule to adopt an optimal conformation, in other cases, introducing conformational constraints can lock the molecule in a highly active state, reducing the entropic penalty of binding. nih.govnih.gov
By integrating these principles, medicinal chemists can more effectively navigate the complex chemical space around the this compound scaffold to design next-generation modulators with superior efficacy and selectivity for their intended biological targets.
Bioisosteric Replacements and Their Effects on Target Binding
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a compound's physicochemical properties, metabolic stability, and target affinity while retaining its core biological activity. For the this compound scaffold, several bioisosteric replacements can be envisaged to probe the importance of different structural features.
One key area for modification is the ether linkage. In a study on piperidine derivatives targeting the MenA enzyme in Mycobacterium tuberculosis, researchers investigated the role of an ether linkage by replacing it with a bridged piperazine. nih.gov This modification, while removing the oxygen atom, was accompanied by changes to other parts of the molecule to compensate for the altered physicochemical properties. nih.gov The resulting analogs, featuring a 4-morpholinobenzyl western side chain, maintained moderate inhibitory activity against the target enzyme, indicating that the piperazine ring could serve as a viable bioisostere for the ether-linked piperidine moiety in that specific context. nih.gov
Another approach to bioisosteric replacement involves altering the piperidine rings themselves. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its replacement with bicyclic mimics has been explored to modulate properties like lipophilicity and metabolic stability. researchgate.netresearchgate.net For instance, 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have been proposed as bioisosteres for the piperidine ring. researchgate.net Studies have shown that replacing a piperidine ring with these spirocyclic systems can lead to a decrease in lipophilicity (clogP and logD values) while maintaining or improving metabolic stability. researchgate.net The basicity of the nitrogen atom in these bicyclic systems is comparable to that of piperidine, making them suitable mimics in interactions where the basic nitrogen is crucial for target binding. researchgate.net
The following table summarizes potential bioisosteric replacements for the this compound scaffold based on findings from related structures.
| Original Fragment | Bioisosteric Replacement | Potential Effects on Properties | Reference |
| Ether Linkage (-O-) | Bridged Piperazine | May alter flexibility and polarity; can maintain biological activity with compensatory modifications. | nih.gov |
| Piperidine Ring | 1-Azaspiro[3.3]heptane | Decreased lipophilicity, potentially improved metabolic stability, similar basicity. | researchgate.net |
| Piperidine Ring | 2-Azaspiro[3.3]heptane | Decreased lipophilicity, potentially improved metabolic stability, similar basicity. | researchgate.net |
| Methyl group on Nitrogen | Other alkyl groups (e.g., ethyl) | Can influence selectivity and affinity for the target. | |
| 4-oxy-piperidine | 4-hydroxyphenyl | May introduce different interactions (e.g., hydrogen bonding) and alter rigidity. | nih.gov |
These examples from related compound series highlight the potential for bioisosteric modifications of this compound to fine-tune its pharmacological profile. The success of any such replacement is context-dependent and requires careful consideration of the target's binding site topology. openaccessjournals.com
Computational Approaches to Guide SAR Development
Computational chemistry offers powerful tools to guide the development of structure-activity relationships by providing insights into ligand-receptor interactions, predicting binding affinities, and prioritizing compounds for synthesis. For piperidine-based ligands, a variety of computational methods have been successfully applied.
Molecular docking is a commonly used technique to predict the binding mode of a ligand within the active site of a receptor. nih.gov For instance, in a study of piperidine and piperazine-based sigma receptor (S1R) ligands, docking studies were used to understand the binding poses of different analogs. nih.gov The computational analysis revealed that the orientation of substituents on the piperidine ring could lead to clashes with amino acid residues in the binding pocket, explaining the observed differences in affinity. nih.gov Such studies can rationalize why certain modifications are detrimental to binding and guide the design of new analogs with improved complementarity to the target.
Quantitative Structure-Activity Relationship (QSAR) studies represent another valuable computational approach. QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors. While no specific QSAR study on this compound was found, a study on aromatic esters of 1-methyl-4-piperidinol as analgesics demonstrated the utility of this method. nih.gov In this study, parameters such as the length and width of substituents on the aromatic ring, lipophilicity, and hydrogen bonding capacity were correlated with analgesic potency. nih.gov The resulting QSAR model helped define the optimal substitution pattern for activity. nih.gov
Molecular dynamics (MD) simulations can further enhance the understanding of ligand-receptor interactions by providing a dynamic view of the complex over time. nih.gov MD simulations can reveal crucial amino acid residues involved in stabilizing the ligand in the binding site and can help to assess the stability of the predicted binding poses from docking studies. nih.gov
The table below outlines computational approaches that can be applied to guide the SAR development of this compound and its analogs.
| Computational Method | Application in SAR Development | Potential Insights | Reference |
| Molecular Docking | Predicts the preferred binding orientation of a ligand within a receptor's active site. | Elucidates key interactions (e.g., hydrogen bonds, hydrophobic contacts) and rationalizes activity differences between analogs. | nih.gov |
| QSAR | Correlates biological activity with molecular descriptors. | Defines optimal physicochemical properties and substitution patterns for improved activity. | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand-receptor complex over time. | Assesses the stability of binding poses and identifies key residues for interaction. | nih.gov |
| Conformational Analysis | Studies the accessible 3D arrangements of a molecule. | Can explain loss of activity due to unfavorable conformations imposed by certain structural modifications. |
These computational techniques, when used in conjunction with experimental synthesis and biological testing, can significantly accelerate the drug discovery process by enabling a more rational and targeted approach to the design of novel and potent analogs based on the this compound scaffold.
Mechanistic Investigations of Biological Activities of 1 Methyl 4 Piperidin 4 Yloxy Piperidine and Analogues
Receptor Binding and Ligand-Target Interactions
The interaction of 1-Methyl-4-(piperidin-4-yloxy)piperidine analogues with various receptors is a key determinant of their pharmacological profiles. These interactions span across neurotransmitter systems and hormonal pathways, highlighting the broad therapeutic potential of this chemical scaffold.
Studies on Neurotransmitter Receptor Interactions (e.g., Histamine (B1213489) H3, Sigma-1, 5-HT1F, Opioid Receptors)
Analogues of this compound have demonstrated significant interactions with several key neurotransmitter receptors, suggesting their potential in treating a range of neurological and psychiatric disorders.
Histamine H3 Receptors: The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. nih.gov Piperidine-containing compounds have been identified as potent H3R antagonists. For instance, a series of 4-oxypiperidine ethers showed nanomolar affinity for the human H3 receptor (hH3R). nih.gov The piperidine (B6355638) moiety is considered a critical structural element for dual activity at both H3 and sigma-1 receptors. nih.gov Studies on benzophenone (B1666685) derivatives containing a piperidine moiety revealed high affinity for the H3R, with K_i values as low as 8 nM. mdpi.com
Sigma-1 Receptors: The sigma-1 receptor is a unique intracellular chaperone protein implicated in various cellular functions and neurological conditions. Several studies have highlighted the affinity of piperidine derivatives for sigma-1 receptors. The piperidine moiety has been identified as a key structural feature for high-affinity binding to the sigma-1 receptor. nih.gov In comparative studies, piperidine-containing compounds often exhibit higher affinity for the sigma-1 receptor compared to their piperazine (B1678402) analogues. acs.org For example, certain halogenated 4-(phenoxymethyl)piperidines have shown high specific binding to sigma receptors in the brain and other organs. nih.gov
5-HT1F Receptors: The serotonin (B10506) 5-HT1F receptor is a target for the acute treatment of migraine. Analogues of this compound have been investigated as selective 5-HT1F receptor agonists. While specific data on the title compound is limited, related structures containing a 1-methyl-4-piperidinyl moiety have been shown to possess high affinity for the 5-HT1F receptor.
Opioid Receptors: The opioid receptor system is a critical target for pain management. N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as pure opioid receptor antagonists. nih.gov The N-methyl analogue in this series also acts as a pure opioid antagonist. acs.org Furthermore, the replacement of a rigid piperidine core with an acyclic aliphatic equivalent in fentanyl analogues resulted in a significant decrease in µ-opioid receptor binding affinity, underscoring the importance of the piperidine scaffold for potent opioid receptor interaction. mdpi.com
Table 1: Receptor Binding Affinities of Selected Piperidine Analogues
| Compound/Analogue Class | Receptor Target | Binding Affinity (K_i/IC_50) | Reference |
|---|---|---|---|
| Benzophenone derivative with piperidine | Histamine H3 Receptor | 8 nM | mdpi.com |
| 4-Oxypiperidine ether | Histamine H3 Receptor | 12.5 nM | nih.gov |
| Piperidine-based ligand (KSK68) | Sigma-1 Receptor | 7.6 nM | acs.org |
| Halogenated 4-(phenoxymethyl)piperidine | Sigma-1 Receptor | 0.38 - 24.3 nM | nih.gov |
| Carfentanil (fentanyl analogue) | µ-Opioid Receptor | 0.19 nM | mdpi.com |
| JDTic (piperidine derivative) | κ-Opioid Receptor | 0.006 nM (K_e) | researchgate.net |
This table is for illustrative purposes and includes data for various piperidine-containing compounds, not exclusively this compound.
Analysis of Oxytocin (B344502) Receptor Antagonism Mechanisms
Analogues of this compound have been developed as potent and orally bioavailable oxytocin receptor antagonists. The oxytocin receptor plays a crucial role in uterine contractions and social bonding.
A series of compounds featuring a 1-(2-methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy moiety demonstrated high in vitro potency at the cloned human oxytocin receptor. For instance, the compound L-372,662, which contains this structural motif, exhibited a K_i value of 4.1 nM. acs.orgnih.gov Another related non-peptide antagonist, L-371,257, which incorporates a 1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidine structure, also showed significant oxytocin antagonist activity. nih.gov The mechanism of antagonism involves the competitive binding of these ligands to the oxytocin receptor, thereby preventing the binding of the endogenous ligand, oxytocin, and inhibiting its downstream signaling pathways that lead to physiological responses such as uterine contractions. nih.gov
Table 2: In Vitro Potency of Oxytocin Receptor Antagonists with a Piperidin-4-yloxy Moiety
| Compound | Oxytocin Receptor Binding (K_i) | Reference |
|---|---|---|
| L-372,662 | 4.1 nM | acs.orgnih.gov |
| L-371,257 | Not explicitly stated in abstract, but described as a potent antagonist | nih.gov |
Enzyme Inhibition and Modulation of Cellular Pathways
Beyond receptor interactions, analogues of this compound have been shown to modulate the activity of various enzymes and cellular pathways, contributing to their diverse pharmacological effects.
Characterization of Inflammasome (e.g., NLRP3) Inhibition Pathways
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in numerous inflammatory diseases. nih.gov Recent studies have identified compounds with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold as novel inhibitors of the NLRP3 inflammasome. noaa.govnih.gov These inhibitors act by interfering with the assembly and activation of the NLRP3 inflammasome complex, which is composed of the NLRP3 protein, ASC, and pro-caspase-1. noaa.gov The inhibitory mechanism of some of these compounds involves the reduction of the ATPase activity of human recombinant NLRP3. nih.gov By inhibiting the NLRP3 inflammasome, these compounds can suppress the release of pro-inflammatory cytokines such as IL-1β and IL-18. noaa.govnih.gov
Mechanisms of Kinase Inhibition (e.g., CHK1, Rho-kinase)
Checkpoint Kinase 1 (CHK1): CHK1 is a crucial serine/threonine kinase involved in the DNA damage response. Inhibitors of CHK1 are being investigated as potential cancer therapeutics. A number of CHK1 inhibitors have been developed that incorporate a piperidine or piperidin-yloxy moiety. For instance, low-dose prexasertib, a CHK1 inhibitor, has been shown to induce mtDNA damage and activate STING-mediated innate immunity. nih.gov The mechanism of action for some piperidine-containing CHK1 inhibitors involves the abrogation of DNA damage-induced cell cycle arrest, leading to mitotic catastrophe and cell death in cancer cells. nih.gov
Rho-kinase (ROCK): Rho-kinase is a serine/threonine kinase that plays a significant role in various cellular processes, including smooth muscle contraction and cell migration. Piperidine-containing compounds have been investigated as inhibitors of Rho-kinase. nih.gov For example, piperine (B192125), an alkaloid containing a piperidine ring, has been shown to inhibit the c-Src/RhoA/ROCK signaling pathway. nih.gov
Modulation of Phospholipase D (e.g., NAPE-PLD) Activity
N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. The modulation of NAPE-PLD activity by piperidine-containing compounds has been explored. A high-throughput screening campaign led to the identification of LEI-401, a potent and selective NAPE-PLD inhibitor containing a piperidine moiety, which was found to reduce NAE levels in the brain. nih.gov Additionally, a series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides were identified as activators of NAPE-PLD, which in turn enhanced efferocytosis by macrophages. nih.gov The first reported small-molecule inhibitor of NAPE-PLD was a quinazoline (B50416) sulfonamide derivative, ARN19874. rsc.org
Impact on Gene Expression and Protein Regulation (e.g., HIF-1, p53/p21, AMPK)
Recent studies have highlighted the ability of piperidine analogues to modulate key signaling pathways involved in cellular stress, survival, and metabolism.
HIF-1α, p53, and p21 Regulation:
A series of novel N-(piperidin-4-yl)benzamide derivatives have been shown to influence the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a critical regulator of cellular adaptation to low oxygen conditions, and the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. nih.gov In a study on HepG2 human hepatoma cells, certain diaryl ether-containing N-(piperidin-4-yl)benzamide derivatives, such as compounds 10b and 10j , were found to induce the expression of HIF-1α protein. nih.gov This induction was accompanied by an upregulation of the downstream target gene p21. nih.gov
Furthermore, another study on N-(piperidin-4-yl)benzamide derivatives demonstrated that a specific compound (compound 47 ) enhanced the expression of both p53 and p21 in HepG2 cells. nih.gov This suggests that some piperidine analogues can exert their effects through a p53/p21-dependent pathway. nih.gov The upregulation of p21 is a crucial event in cell cycle control, often leading to cell cycle arrest.
AMPK Activation:
The same study that identified the upregulation of p53 and p21 also revealed that compound 47 enhanced the expression of phospho-adenosine monophosphate-activated protein kinase (p-AMPK). nih.gov AMPK is a central regulator of cellular energy homeostasis, and its activation can trigger a cascade of events that inhibit cell growth and proliferation.
The following table summarizes the observed effects of specific N-(piperidin-4-yl)benzamide analogues on key regulatory proteins.
| Compound | Cell Line | Effect on HIF-1α | Effect on p53 | Effect on p21 | Effect on p-AMPK |
| 10b | HepG2 | Induces expression nih.gov | Not Reported | Induces expression nih.gov | Not Reported |
| 10j | HepG2 | Induces expression nih.gov | Not Reported | Induces expression nih.gov | Not Reported |
| Compound 47 | HepG2 | Not Reported | Enhances expression nih.gov | Enhances expression nih.gov | Enhances expression nih.gov |
Mechanisms Underlying Antiproliferative and Antitumor Effects
The antiproliferative and antitumor effects of piperidine analogues are often a consequence of their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis.
Induction of Cell Cycle Arrest
Several piperidine derivatives have been identified as potent inducers of cell cycle arrest. The upregulation of p21 by N-(piperidin-4-yl)benzamide derivatives, as mentioned previously, is a key mechanism for inducing cell cycle arrest. nih.govnih.gov In HepG2 cells, treatment with compound 47 led to cell cycle arrest, which was attributed to its ability to enhance the expression of p53 and p21. nih.gov This p53/p21-dependent pathway is a well-established mechanism for halting the cell cycle in response to cellular stress, allowing for DNA repair or, if the damage is too severe, the initiation of apoptosis.
Another study on a ciprofloxacin (B1669076) derivative containing a piperazine moiety, which shares structural similarities with some piperidine analogues, demonstrated cell cycle arrest at the G2/M phase in HCT116 and A549 cancer cells. nih.gov This arrest was associated with an overexpression of p53 and a decrease in p21 gene expression, suggesting a different regulatory mechanism in this specific context. nih.gov
Apoptosis Induction Pathways
The induction of apoptosis is a hallmark of many anticancer agents. Piperidine derivatives have been shown to trigger apoptosis through various pathways.
The N-(piperidin-4-yl)benzamide derivatives 10b and 10j were found to upregulate the expression of cleaved caspase-3 in HepG2 cells. nih.gov Caspase-3 is a key executioner caspase in the apoptotic cascade, and its activation is a definitive marker of apoptosis. This suggests that these compounds promote tumor cell apoptosis through a caspase-dependent pathway. nih.gov
Similarly, a study on novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives identified a compound, 3a , that was potent in inducing apoptosis in human leukemia cells (K562 and Reh). nih.gov The pro-apoptotic activity of this compound was confirmed by DNA fragmentation analysis. nih.gov
The broader class of piperidine and piperine derivatives has been shown to induce apoptosis in various cancer cell lines by activating molecular pathways such as NF-κB and PI3K/Akt. nih.gov These pathways can lead to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c and Smac/DIABLO, ultimately activating the caspase cascade. nih.gov
Broader Biological System Modulation (e.g., Antidepressant, Antioxidant, Antimicrobial Mechanisms)
Beyond their antiproliferative effects, piperidine analogues exhibit a wide range of biological activities, including antidepressant, antioxidant, and antimicrobial properties.
Antidepressant Mechanisms:
The antidepressant-like effects of some piperidine derivatives are thought to be mediated through the modulation of monoaminergic and opioidergic systems. researchgate.net Studies on certain alkoxy-piperidine derivatives have shown that they can act as serotonin reuptake inhibitors (SSRIs) and exhibit binding affinities for 5-HT1A and 5-HT7 receptors. The inhibition of serotonin reuptake increases the concentration of this neurotransmitter in the synaptic cleft, which is a common mechanism of action for many antidepressant drugs.
Antioxidant Mechanisms:
The antioxidant activity of piperidine derivatives has been attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. nih.gov Certain cysteamine-containing piperidine derivatives have demonstrated efficient antioxidant properties by acting as hydroxyl radical scavengers and interacting with 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. nih.gov This activity is often linked to the presence of specific functional groups, such as a free SH group. nih.gov
Antimicrobial Mechanisms:
The antimicrobial mechanisms of piperidine derivatives are varied. Some substituted piperidin-4-one oxime ethers have shown potent antibacterial and antifungal activities. nih.gov For instance, 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime exhibited good antibacterial properties against Bacillus subtilis. nih.gov The antimicrobial activity of these compounds is influenced by their stereochemistry and the nature of the substituents on the piperidine ring. nih.gov Other studies on piperidine derivatives have reported their effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with the mechanism likely involving the disruption of essential cellular processes. nih.govnih.gov
Computational Chemistry and Molecular Modeling in 1 Methyl 4 Piperidin 4 Yloxy Piperidine Research
Ligand-Based and Structure-Based Drug Design Approachesnih.gov
Drug design strategies are broadly categorized into ligand-based and structure-based approaches. For a compound like 1-Methyl-4-(piperidin-4-yloxy)piperidine, both strategies offer pathways for discovering and optimizing its potential therapeutic applications. Structure-based design relies on the known three-dimensional structure of a biological target, while ligand-based methods are employed when this information is unavailable, using the knowledge of molecules that bind to the target. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking would be used to place the molecule into the binding site of a specific protein target. For instance, in studies of other piperidine (B6355638) and piperazine-based compounds, docking has been used to elucidate binding modes within targets like the sigma-1 receptor (S1R). nih.gov This process involves preparing the 3D structure of the ligand and predicting its interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of the receptor. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to refine the binding pose and assess the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the interactions, revealing crucial movements and conformational changes that might affect binding affinity. nih.gov For example, MD simulations on other complex piperidine derivatives have been used to identify the key amino acid residues that stabilize the ligand within the receptor's binding pocket, guiding further structure-based optimization. nih.gov
Table 1: Predicted Physicochemical Properties of this compound This table contains computationally predicted data.
| Property | Value | Source |
| Molecular Formula | C11H22N2O | PubChemLite uni.lu |
| Molecular Weight | 198.3 g/mol | PubChemLite uni.lu |
| XlogP (predicted) | 0.8 | PubChemLite uni.lu |
| Monoisotopic Mass | 198.17322 Da | PubChemLite uni.lu |
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are a cornerstone of ligand-based drug design, particularly when the structure of the biological target is unknown. nih.gov For a series of analogues based on the this compound scaffold, a QSAR study would involve synthesizing derivatives and measuring their biological activity (e.g., IC50 values).
Computational descriptors representing various physicochemical properties (e.g., electronic, steric, and hydrophobic) of the molecules would then be calculated. Statistical methods are used to build a regression model that correlates these descriptors with the observed activity. Such models can predict the activity of newly designed compounds before they are synthesized, saving time and resources. For example, QSAR studies on piperidin-4-one derivatives have been used to theoretically design and screen large libraries of compounds to identify potential lead molecules against specific pathogens like Helicobacter pylori. researchgate.net
Protonation State Analysis and its Relevance to Biological Activity
The biological activity of a molecule like this compound, which contains two basic nitrogen atoms, is highly dependent on its protonation state at physiological pH (typically around 7.4). The piperidine and methyl-piperidine rings can accept protons, becoming positively charged. This charge can be critical for forming ionic interactions with acidic residues in a protein's binding site.
Computational tools can predict the pKa values of ionizable groups in a molecule. The pKa is the pH at which 50% of the molecules are in their protonated form. Knowing the pKa values allows researchers to determine the likely charge state of the molecule in its biological environment. For example, computational studies on other piperidine derivatives have shown a direct correlation between the predicted basicity (pKa) and the ability to bind to targets like the sigma receptors. nih.gov The dihydrochloride (B599025) salt form of this compound suggests that both nitrogen atoms are readily protonated. uni.lu This dicationic state would significantly influence its solubility, membrane permeability, and binding interactions.
De Novo Design Strategies for Novel Piperidine Analogues
De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold or a fragment. The this compound structure can serve as a versatile starting point for designing new analogues. Computational strategies can be used to "grow" new functional groups from the core scaffold or to link fragments in a way that optimizes interactions with a target binding site.
Several strategies involving piperidine scaffolds have been reported:
Scaffold Hopping and Hybridization: This involves replacing a core molecular scaffold with another that preserves the key geometric arrangement of functional groups. A pharmacophore-hybridization strategy was used to combine features from different known inhibitors to design novel piperidine-based NLRP3 inflammasome inhibitors. mdpi.com
Fragment-Based Growth: Starting with a core fragment like the piperidine ring, computational methods can suggest additions to the structure to improve binding affinity. This approach has been used to develop potent inhibitors for various targets.
New Scaffold Design: Researchers have designed entirely new scaffolds, such as 1,4-diphenalkylpiperidines, as potent inhibitors of targets like the vesicular monoamine transporter-2 (VMAT2), demonstrating the utility of modifying the piperidine core to explore new chemical space. nih.gov
These computational design strategies are essential for systematically exploring the chemical space around the this compound scaffold to identify novel derivatives with enhanced potency and improved pharmacokinetic properties.
Preclinical Evaluation and Translational Research Perspectives Excluding Clinical Human Trials
In Vitro Pharmacological Profiling in Relevant Biological Systems
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific in vitro pharmacological data for the compound 1-Methyl-4-(piperidin-4-yloxy)piperidine. While the piperidine (B6355638) moiety is a common scaffold in a wide range of pharmacologically active molecules, detailed studies on the specific ether-linked bis-piperidine structure of this compound are not present in the accessible literature.
Cellular Permeability and Distribution Studies
Information regarding the cellular permeability and distribution of this compound is not available in the public domain.
In Vivo Pharmacological Studies in Animal Models (e.g., Rodent Models)
Similarly to the in vitro data, there is a notable absence of published in vivo pharmacological studies for this compound in animal models.
Analgesic Activity Assessment
No studies assessing the analgesic activity of this compound in rodent or other animal models have been found in the reviewed literature.
Investigations into Neuroprotective Efficacy
There are no available research articles or data that investigate the neuroprotective efficacy of this compound.
Antitumor Activity in Xenograft Models
No studies on the antitumor activity of this compound in xenograft models have been identified in the public scientific literature.
Q & A
Basic: What are the standard synthetic routes for 1-Methyl-4-(piperidin-4-yloxy)piperidine, and how are intermediates characterized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-hydroxypiperidine derivatives with methylating agents (e.g., methyl iodide) under basic conditions (e.g., NaOH in dichloromethane) forms the ether linkage . Intermediates are purified via column chromatography or recrystallization and characterized using NMR (¹H/¹³C), mass spectrometry, and IR spectroscopy to confirm functional groups and regiochemistry .
Basic: How is the purity of this compound validated in pharmacological studies?
Purity is assessed using HPLC with UV detection (λ = 210–254 nm) and validated against reference standards. Residual solvents are quantified via gas chromatography (GC), and elemental analysis ensures stoichiometric consistency. For biological assays, batches with >98% purity (by HPLC) are typically used to minimize off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
